molecular formula C13H12Cl2IN3O B6039089 N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B6039089
M. Wt: 424.06 g/mol
InChI Key: FKFHSRQMGDZVRF-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, an iodinated pyrazole ring, and an acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2IN3O/c1-7-13(16)8(2)19(18-7)6-12(20)17-11-4-9(14)3-10(15)5-11/h3-5H,6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFHSRQMGDZVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, iodination can be achieved using iodine and a suitable oxidizing agent.

    Acetamide formation: The iodinated pyrazole can then be reacted with an acetamide derivative under appropriate conditions to form the desired compound.

    Introduction of the dichlorophenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl group to the acetamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Halogen atoms (chlorine and iodine) in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange or organometallic reagents for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide: Similar structure but without the dimethyl groups on the pyrazole ring.

    N-(3,5-dichlorophenyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Bromine instead of iodine.

    N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propionamide: Propionamide instead of acetamide.

Uniqueness

The uniqueness of N-(3,5-dichlorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both iodine and dichlorophenyl groups may confer unique properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

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